REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:7][CH:8]([O:11][CH3:12])[O:9][CH3:10])[C:3](=[O:6])[CH2:4][Cl:5].C(O)CO.C1(C)C(S(O)(=O)=O)=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>CCOCC.CO>[CH3:1][N:2]([CH2:7][CH:8]1[O:11][CH2:12][CH2:10][O:9]1)[C:3](=[O:6])[CH2:4][Cl:5] |f:3.4.5|
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(CCl)=O)CC(OC)OC
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer and distillation head
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 100° to 110° C.
|
Type
|
CUSTOM
|
Details
|
the methanol removed as it
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
FILTRATION
|
Details
|
After this time the reaction mixture was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CCl)=O)CC1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |